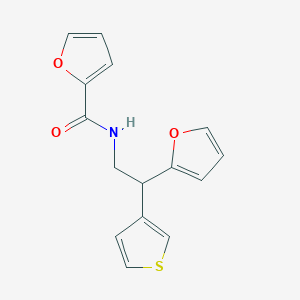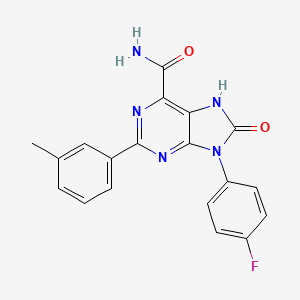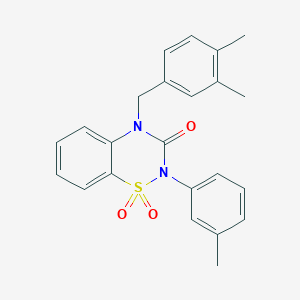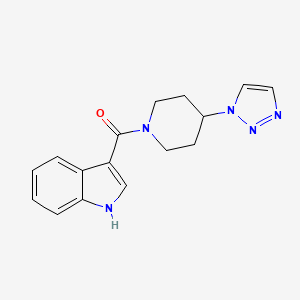
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a synthetic compound that has drawn significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. The compound also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. It also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, the compound has anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide. One direction is to investigate the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the compound's efficacy in vivo and to identify any potential side effects. Another direction is to explore the compound's potential as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility in water.
Synthesis Methods
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of furan-2-carboxylic acid with 2-(thiophen-3-yl)ethanamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with furan-2-carboxylic acid chloride to yield the final product.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(14-4-2-7-19-14)16-9-12(11-5-8-20-10-11)13-3-1-6-18-13/h1-8,10,12H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZCRNBXIECHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=CO2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)


![3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2388700.png)
![1-[4-[2-(4-Methylsulfonylphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2388702.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)
![4-Tert-butyl-6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2388705.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2388716.png)

![1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2388719.png)